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molecular formula C7H3Cl3O2 B7724713 2,3,5-Trichlorobenzoic acid CAS No. 8003-94-9

2,3,5-Trichlorobenzoic acid

Cat. No. B7724713
M. Wt: 225.5 g/mol
InChI Key: CGFDSIZRJWMQPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04602017

Procedure details

Powered sodium nitrite (37.0 g, 0.54M) was added portionwise to concentrated sulphuric acid (270 ml) which was stirred under an atmosphere of nitrogen. The temperature of the mixture was not allowed to rise above 70°. Meanwhile 3-amino-2,5-dichlorobenzoic acid (100 g, 0.45M) was dissolved in hot glacial acetic acid (1,200 ml), the resultant solution was cooled rapidly to room temperature and added dropwise to the above stirred and cooled nitrous acid mixture so that the internal temperature did not rise above 30°. The solution formed after the addition was left at room temperature for 2 hours then was slowly added to a stirred solution of cuprous chloride (97 g, 0.97M) in concentrated hydrochloric acid (970 ml). The resultant mixture was stirred until the nitrogen evolution had ceased and was then left overnight. The solid was filtered off, washed well with water and dried in vacuo. Yield 90.1 g (89%) m.p. 164°-165° C. (uncorrected).
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous chloride
Quantity
97 g
Type
reactant
Reaction Step Five
Quantity
970 mL
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].S(=O)(=O)(O)O.N[C:11]1[C:12]([Cl:21])=[C:13]([CH:17]=[C:18]([Cl:20])[CH:19]=1)[C:14]([OH:16])=[O:15].N(O)=O.[ClH:25]>C(O)(=O)C>[Cl:21][C:12]1[C:11]([Cl:25])=[CH:19][C:18]([Cl:20])=[CH:17][C:13]=1[C:14]([OH:16])=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
270 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
NC=1C(=C(C(=O)O)C=C(C1)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)O
Step Five
Name
cuprous chloride
Quantity
97 g
Type
reactant
Smiles
Name
Quantity
970 mL
Type
reactant
Smiles
Cl
Step Six
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise above 70°
ADDITION
Type
ADDITION
Details
added dropwise to the
STIRRING
Type
STIRRING
Details
above stirred
CUSTOM
Type
CUSTOM
Details
did not rise above 30°
CUSTOM
Type
CUSTOM
Details
The solution formed
ADDITION
Type
ADDITION
Details
after the addition
WAIT
Type
WAIT
Details
was then left overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=C(C(=O)O)C=C(C=C1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04602017

Procedure details

Powered sodium nitrite (37.0 g, 0.54M) was added portionwise to concentrated sulphuric acid (270 ml) which was stirred under an atmosphere of nitrogen. The temperature of the mixture was not allowed to rise above 70°. Meanwhile 3-amino-2,5-dichlorobenzoic acid (100 g, 0.45M) was dissolved in hot glacial acetic acid (1,200 ml), the resultant solution was cooled rapidly to room temperature and added dropwise to the above stirred and cooled nitrous acid mixture so that the internal temperature did not rise above 30°. The solution formed after the addition was left at room temperature for 2 hours then was slowly added to a stirred solution of cuprous chloride (97 g, 0.97M) in concentrated hydrochloric acid (970 ml). The resultant mixture was stirred until the nitrogen evolution had ceased and was then left overnight. The solid was filtered off, washed well with water and dried in vacuo. Yield 90.1 g (89%) m.p. 164°-165° C. (uncorrected).
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous chloride
Quantity
97 g
Type
reactant
Reaction Step Five
Quantity
970 mL
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].S(=O)(=O)(O)O.N[C:11]1[C:12]([Cl:21])=[C:13]([CH:17]=[C:18]([Cl:20])[CH:19]=1)[C:14]([OH:16])=[O:15].N(O)=O.[ClH:25]>C(O)(=O)C>[Cl:21][C:12]1[C:11]([Cl:25])=[CH:19][C:18]([Cl:20])=[CH:17][C:13]=1[C:14]([OH:16])=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
270 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
NC=1C(=C(C(=O)O)C=C(C1)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)O
Step Five
Name
cuprous chloride
Quantity
97 g
Type
reactant
Smiles
Name
Quantity
970 mL
Type
reactant
Smiles
Cl
Step Six
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise above 70°
ADDITION
Type
ADDITION
Details
added dropwise to the
STIRRING
Type
STIRRING
Details
above stirred
CUSTOM
Type
CUSTOM
Details
did not rise above 30°
CUSTOM
Type
CUSTOM
Details
The solution formed
ADDITION
Type
ADDITION
Details
after the addition
WAIT
Type
WAIT
Details
was then left overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=C(C(=O)O)C=C(C=C1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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